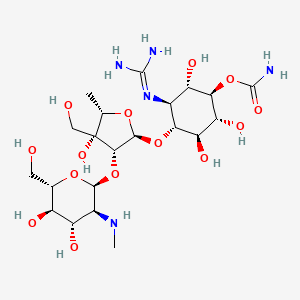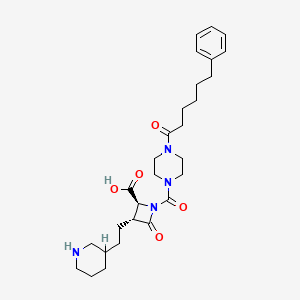
2-Azetidinecarboxylic acid, 4-oxo-1-((4-(1-oxo-6-phenylhexyl)-1-piperazinyl)carbonyl)-3-(2-(3-piperidinyl)ethyl)-, (2S,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-354326 is a bio-active chemical.
Scientific Research Applications
Synthesis and Chemical Properties
Convenient Synthesis of Piperazine Substituted Quinolones : A series of piperazine derivatives has been synthesized, highlighting the potential of compounds like 2-Azetidinecarboxylic acid in creating complex molecular structures. The study developed a direct condensation method for creating quinolone amino acid esters, which are key intermediates for the preparation of piperazine derivatives, showcasing the compound's utility in synthesizing bioactive molecules (Fathalla & Pazdera, 2017).
Synthesis, Crystal Structures and Photoluminescence Properties of Coordination Polymers : The study demonstrated the synthesis of 2D coordination polymers using drug ligand Enoxacin, a structurally similar compound to 2-Azetidinecarboxylic acid. The polymers exhibit strong blue fluorescence under UV light, indicating potential applications in materials science and photoluminescent devices (Yu et al., 2006).
Synthesis of Stereodefined Piperidines from Aziridines and Transformation into Constrained Amino Acids : This research outlines the transformation of aziridines into novel cis- and trans-piperidines, further converted into stereodefined piperidine-carboxylic acids and other derivatives. The study demonstrates the versatility of piperidine structures, closely related to 2-Azetidinecarboxylic acid, in synthesizing constrained amino acids and amino alcohols, essential in medicinal chemistry (Vervisch et al., 2010).
Amino Acid-Azetidine Chimeras Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids
: The study focuses on synthesizing Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains. These chimeras serve as tools for studying the influence of conformation on peptide activity, indicating the compound's relevance in biochemical and pharmacological research (Sajjadi & Lubell, 2008).
Applications in Antimicrobial Studies
Synthesis and In Vitro Antimicrobial Evaluation of Novel Fluoroquinolone Derivatives : A series of quinoline-3-carboxylic acid derivatives, structurally similar to 2-Azetidinecarboxylic acid, were synthesized and evaluated for their antimicrobial activities. Some compounds showed promising results against pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (Srinivasan et al., 2010).
Synthesis of Amide Derivatives of Quinolone and Their Antimicrobial Studies : This research developed a series of quinolone derivatives with varying substituents, which were tested for their antimicrobial properties against various bacterial strains and fungi. The study emphasizes the potential of quinolone structures in creating effective antimicrobial agents (Patel et al., 2007).
Synthesis of Some New Propanamide Derivatives Bearing 4-Piperidinyl-1,3,4-Oxadiazole, and Their Evaluation as Promising Anticancer Agents : The study synthesized and evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents. The results indicated strong anticancer potential, pointing towards the relevance of piperidine structures in cancer research (Rehman et al., 2018).
properties
CAS RN |
708258-16-6 |
|---|---|
Product Name |
2-Azetidinecarboxylic acid, 4-oxo-1-((4-(1-oxo-6-phenylhexyl)-1-piperazinyl)carbonyl)-3-(2-(3-piperidinyl)ethyl)-, (2S,3R)- |
Molecular Formula |
C28H40N4O5 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2S,3R)-4-oxo-1-[4-(6-phenylhexanoyl)piperazine-1-carbonyl]-3-(2-piperidin-3-ylethyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C28H40N4O5/c33-24(12-6-2-5-10-21-8-3-1-4-9-21)30-16-18-31(19-17-30)28(37)32-25(27(35)36)23(26(32)34)14-13-22-11-7-15-29-20-22/h1,3-4,8-9,22-23,25,29H,2,5-7,10-20H2,(H,35,36)/t22?,23-,25+/m1/s1 |
InChI Key |
XVYFBYVSZOCXRJ-OMQKAAQBSA-N |
Isomeric SMILES |
C1CC(CNC1)CC[C@@H]2[C@H](N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
SMILES |
C1CC(CNC1)CCC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(CNC1)CCC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS-354326; BMS 354326; BMS354326; CHEMBL306448; BDBM50144532. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



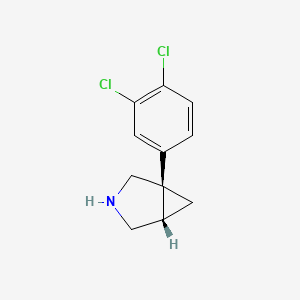

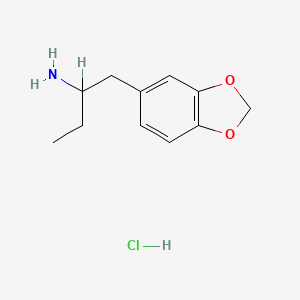
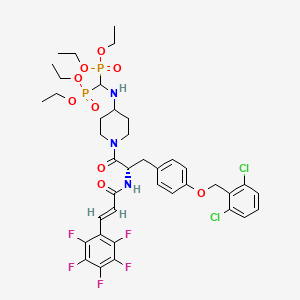
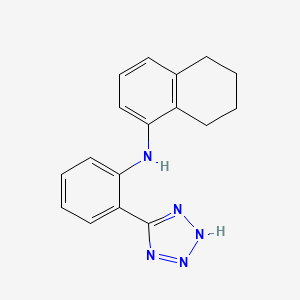
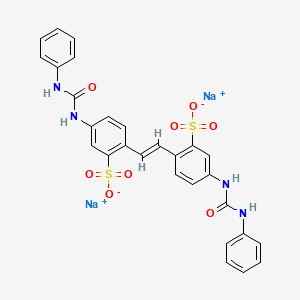
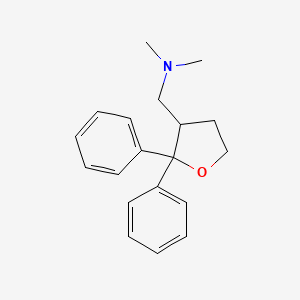
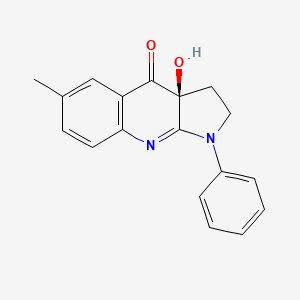

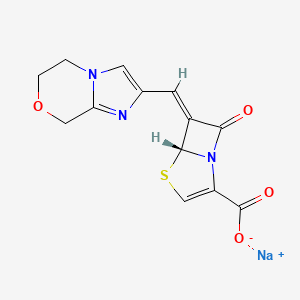
![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)
![1,4-Diphenylcyclopenta[d][1,2]oxazine](/img/structure/B1667138.png)
